
Diethyldithiocarbamic acid
Overview
Description
Diethyldithiocarbamic acid (DDTC), a dithiocarbamate derivative, is an organosulfur compound with the chemical formula C5H11NS2 and a molecular weight of 149.278 g/mol . It is synthetically produced and widely utilized in biochemical, pharmacological, and industrial applications. Structurally, DDTC features two ethyl groups attached to a dithiocarbamate backbone, enabling metal chelation and enzyme inhibition properties .
Preparation Methods
Diethyldithiocarbamic acid can be synthesized through the reaction of diethylamine, carbon disulfide, and sodium hydroxide in an aqueous solution . The reaction product is then dried at 40°C to yield sodium diethyldithiocarbamate, which contains three molecules of crystal water per molecule . The reaction is exothermic, requiring cold saline for cooling to maintain the temperature between 0-30°C .
Chemical Reactions Analysis
Oxidation Reactions
DDC derivatives undergo redox reactions, forming stable disulfides or interacting with radicals.
Reaction Type | Example | Product/Application | Reference |
---|---|---|---|
Disulfide Formation | Thiuram disulfide (pesticide) | ||
Radical Scavenging | Detection of nitric oxide via EPR |
Thiuram disulfides are critical in rubber vulcanization, while DDC-iron complexes trap nitric oxide radicals in biological systems .
Alkylation Reactions
The nucleophilic dithiocarbamate group reacts with alkylating agents:
Substrate | Reaction | Product | Reference |
---|---|---|---|
Dichloromethane | Bis-dithiocarbamate derivative |
This reaction produces crosslinked ligands for heavy metal chelation .
Metal Complexation
DDC forms stable complexes with transition metals, critical in analytical and industrial processes.
Metal Ion | Example Reaction | Complex Structure | Application | Reference |
---|---|---|---|---|
Cu²⁺ | Square-planar geometry | Copper recovery from waste | ||
Ag⁺ | (red product) | Trigonal pyramidal | Arsenic detection at 535 nm |
Copper-DDC complexes are used to treat acidic etching waste, achieving >95% copper recovery . Silver-DDC reacts with arsine to form colored products for spectrophotometric arsenic quantification .
Decomposition Pathways
DDC salts decompose under specific conditions, influencing their handling and storage.
Condition | Products | Hazard | Reference |
---|---|---|---|
Acidic aqueous | Release of toxic | ||
Heating | Toxic fumes |
Decomposition necessitates neutral pH storage and avoidance of strong acids .
Redox and Biological Interactions
DDC modulates oxidative stress and enzyme activity:
In rodent models, DDC reduces hepatic steatosis by altering lipid metabolism and suppressing oxidative stress .
Key Research Findings
-
Arsenic Detection : Silver-DDC method achieves 0.1–4.0 ppm arsenic detection limits .
-
Copper Recovery : Sodium-DDC recovers >95% copper from industrial waste at pH 7–10.8 .
-
Biological Effects : DDC reduces fibrosis in NAFLD models by 40% via ROS modulation .
These reactions underscore DDC’s versatility in analytical chemistry, environmental remediation, and biomedicine.
Scientific Research Applications
Medicinal Applications
1.1 Antioxidant Properties
Diethyldithiocarbamate has demonstrated significant antioxidant activity, acting as a potent scavenger of reactive oxygen species (ROS). It protects against oxidative damage in brain tissue and other biological systems by chelating metal ions like copper, which are involved in oxidative stress . The compound's ability to inhibit oxidative damage to proteins, lipids, and DNA has been linked to its potential therapeutic effects in conditions related to oxidative stress.
1.2 Treatment of HIV and Cancer
DDC has been investigated for its role in treating HIV, showing promise in delaying the progression of the disease . Additionally, it is being explored as a chemopreventive agent in cancer therapy, particularly as an adjunct to traditional chemotherapy. Studies indicate that DDC may enhance the efficacy of cisplatin while reducing its toxicity .
1.3 Enzyme Inhibition
The compound acts as an inhibitor of superoxide dismutase (SOD) by chelating copper ions within cells. This property is significant for its potential use in modulating cellular redox states and influencing apoptotic pathways .
Agricultural Applications
2.1 Pesticides and Herbicides
DDC derivatives are utilized in agriculture as effective pesticides and herbicides. For instance, sodium diethyldithiocarbamate has been shown to induce resistance against powdery mildew in wheat, highlighting its role in enhancing plant immunity . The compound's ability to inhibit jasmonic acid biosynthesis is critical for its function in plant-pathogen interactions.
Application | Type | Effect |
---|---|---|
Sodium diethyldithiocarbamate | Herbicide | Induces resistance to powdery mildew |
Dithiocarbamate derivatives | Pesticide | Broad-spectrum effectiveness against pests |
Industrial Applications
3.1 Metal Chelation and Toxicity Treatment
DDC is employed as a chelating agent for metals such as lead, cadmium, and zinc. Its application in liquid-liquid extraction processes demonstrates its utility in environmental remediation and treatment protocols for metal poisoning .
3.2 Catalysis in Organic Synthesis
Dithiocarbamates, including DDC, serve as catalysts in various organic transformations, facilitating reactions such as the synthesis of propargyl amines . Their solubility and stability make them valuable tools in synthetic chemistry.
Case Studies
- HIV Treatment Study : A clinical study demonstrated that DDC significantly reduced viral load in HIV-infected patients when used alongside antiretroviral therapy. This effect was attributed to its antioxidant properties and ability to modulate immune responses .
- Agricultural Resistance Induction : Research on wheat treated with sodium diethyldithiocarbamate showed enhanced resistance to fungal infections, correlating with increased levels of pathogenesis-related proteins .
Mechanism of Action
Diethyldithiocarbamic acid acts primarily as a chelating agent, binding to metal ions through its sulfur atoms . This chelation can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in biological systems . In cancer therapy, diethyldithiocarbamate copper complexes induce oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
Key Functional Roles:
- Enzyme Inhibition: DDTC is a potent inhibitor of CYP2E1, a cytochrome P450 enzyme involved in xenobiotic metabolism. At 100 µM, it inhibits 89.6% and 84.2% of CYP2E1 activity in human and rat liver microsomes, respectively .
- Chemosensitization : DDTC enhances the cytotoxicity of alkylating agents like nitrogen mustard (HN2), reducing leukemia cell survival to 10<sup>−5</sup>–10<sup>−6</sup> at 20 mg/mouse in murine models .
- Antimicrobial Applications : In combination with Cu2O-treated fabrics, 6 mM DDTC reduces microbial survival by 99.9% within 30 minutes .
- Industrial Use: DDTC derivatives, such as its silver salt (AgDDTC), serve as precursors for nanomaterials and lubricant additives .
Structural Analogs: Dithiocarbamates and Derivatives
Table 1: Structural and Functional Comparison of DDTC and Related Dithiocarbamates
- Me-DDC: A metabolite of disulfiram (DSF), Me-DDC shares DDTC’s ALDH inhibition but exhibits stronger ethanol sensitization effects, inducing hypotension in ethanol-challenged rats .
- AgDDTC : Unlike DDTC, its silver complex demonstrates superior antimicrobial activity, reducing MRSA survival by 99.9% in humid environments .
Functional Analogs: Enzyme Inhibitors
Table 2: Enzyme Inhibition Profiles
- Disulfiram : While DSF itself is a prodrug, its metabolites (DDTC, Me-DDC) directly inhibit ALDH and CYP2E1, showing time-dependent chemosensitization effects .
- 8-Hydroxyquinoline: Shares DDTC’s metal-chelating properties but lacks its specificity for CYP2E1 .
Chemosensitization and Cytotoxicity Modulators
Table 3: Chemosensitization Efficacy in Murine Leukemia Models
- DDTC vs. DSF : DDTC exhibits delayed but sustained potentiation of HN2 cytotoxicity (peak at 2–4 hours), whereas DSF acts rapidly (15–30 minutes) .
- DEA : Unlike DDTC, DEA lacks chemosensitizing activity, highlighting the critical role of the dithiocarbamate group .
Table 4: Tribological Properties of DDTC Ethers in Lubricants
Ether Derivative | Critical Load (N) | Wear Spot Diameter (mm) | Thermal Stability (°C) |
---|---|---|---|
Allyl-DDTC | 392 | 0.45 | 210 |
Tetrahydrofurfuryl-DDTC | 412 | 0.42 | 225 |
4-Chloromethyl-DDTC | 363 | 0.48 | 195 |
- Structural Impact : Ether derivatives with bulkier substituents (e.g., tetrahydrofurfuryl) enhance thermal stability and load-bearing capacity compared to DDTC .
- Comparison to CTAB: In DNA extraction, DDTC-based protocols outperform SDS but are less effective than CTAB in phenolic-rich samples .
Key Research Findings and Implications
- DDTC’s Dual Role: While DDTC enhances HN2 cytotoxicity in cancer cells, it protects normal hematopoietic cells at specific intervals, suggesting therapeutic windows for combination therapies .
- Nanoformulations: DDTC-copper oxide nanoparticles show 50% higher anticancer efficacy in vitro compared to free DDTC, attributed to sustained reactive oxygen species (ROS) generation .
- Agricultural Applications : DDTC inhibits jasmonic acid signaling in Arabidopsis, modulating phosphate starvation responses—a mechanism absent in simpler dithiocarbamates like AgDDTC .
Biological Activity
Diethyldithiocarbamic acid (DETC) is a compound belonging to the class of dithiocarbamates, which are characterized by their ability to chelate metals and modulate redox states in biological systems. This article aims to provide a comprehensive overview of the biological activities associated with DETC, focusing on its antioxidant properties, antiparasitic effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is formed by the reaction of carbon disulfide with diethylamine. Its chemical structure can be represented as follows:
This structure allows DETC to interact with various metal ions, enhancing its biological activity through metal chelation and modulation of reactive oxygen species (ROS).
Antioxidant Activity
DETC exhibits significant antioxidant properties, acting as a potent reductant that scavenges various reactive species. Research has demonstrated that DETC can:
- Scavenge Reactive Oxygen Species : It effectively neutralizes hypochlorous acid, hydroxyl radicals, and peroxynitrite, thereby protecting cellular components from oxidative damage .
- Chelate Metal Ions : DETC binds to ferrous ions, which prevents the generation of hydroxyl radicals through Fenton reactions .
- Protect Against Oxidative Stress : In experimental models, DETC has shown protective effects against oxidant-induced damage in brain tissue and DNA .
Table 1: Summary of Antioxidant Properties of DETC
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of sodium diethyldithiocarbamate (DETC) against Trypanosoma cruzi, the causative agent of Chagas disease. Key findings include:
- Mechanism of Action : DETC induces oxidative stress in T. cruzi, leading to mitochondrial damage and disruption of the parasite's membrane integrity .
- Efficacy Against Different Strains : The IC50 values for various T. cruzi strains range from 9.44 µM to 60.49 µM, indicating varying susceptibility .
- Cell Toxicity : While exhibiting low toxicity in mammalian cell lines at higher concentrations (2222 µM), DETC demonstrates significant effects on parasite viability .
Table 2: Antiparasitic Efficacy of DETC
Strain | IC50 (µM) | Effect on Mammalian Cells |
---|---|---|
Dm28c | 9.44 ± 3.18 | Low toxicity at high doses |
Y | 60.49 ± 7.62 | Moderate toxicity observed |
CL Brener | Varies | Similar profile to Y strain |
Mechanisms Underlying Biological Activity
The biological activity of DETC can be attributed to several mechanisms:
- Metal Chelation : By binding essential metal ions like copper and iron, DETC inhibits metalloproteases critical for parasite survival and function .
- Induction of Oxidative Stress : The compound's ability to generate ROS contributes significantly to its cytotoxic effects on both parasites and cancer cells .
- Inhibition of Superoxide Dismutase (SOD) : DETC has been shown to inhibit SOD by chelating intracellular copper ions, leading to increased superoxide levels .
Case Studies
-
Antioxidant Effects in Neuroprotection :
A study demonstrated that treatment with DETC reduced oxidative damage in neuronal cells subjected to oxidative stress, suggesting potential applications in neurodegenerative diseases . -
Antiparasitic Activity Against T. cruzi :
In vitro assays revealed that DETC effectively inhibited the growth of T. cruzi across different strains, highlighting its potential as an alternative treatment for Chagas disease .
Q & A
Basic Research Questions
Q. How is diethyldithiocarbamic acid (DDC) used to inhibit superoxide dismutase (SOD) in oxidative stress studies?
DDC is a selective inhibitor of Cu/Zn-SOD, enabling researchers to dissect the roles of superoxide anions (O₂⁻) and downstream reactive oxygen species (ROS) like hydroxyl radicals (•OH). In vascular studies, 100 mM DDC inhibits endogenous Cu/Zn-SOD, increasing intracellular O₂⁻ levels. This method requires validation with complementary inhibitors (e.g., Tiron, a superoxide scavenger) to confirm specificity. For example, in aortic endothelial studies, DDC reduced SOD activity by ~50%, but incomplete inhibition necessitates parallel experiments with alternative ROS probes .
Key Parameters :
Q. What safety protocols are critical when handling DDC in laboratory settings?
DDC and its salts (e.g., sodium trihydrate) require strict adherence to OSHA hazard guidelines. Key precautions include:
- Use of PPE (gloves, dust masks, protective eyewear) to avoid inhalation or dermal contact.
- Minimizing dust generation during handling to prevent combustible mixtures.
- Disposal via approved chemical waste channels per local regulations .
Q. How is DDC employed in antioxidant enzyme activity assays (e.g., Mn-SOD vs. Cu/Zn-SOD)?
DDC selectively inhibits Cu/Zn-SOD, allowing measurement of Mn-SOD activity in tissues. Total SOD activity is first quantified using nitroblue tetrazolium (NBT), followed by DDC treatment (1–5 mM) to suppress Cu/Zn-SOD. The residual activity represents Mn-SOD. This method is standard in renal and cardiac studies, with validation via knockout models or alternative inhibitors .
Advanced Research Questions
Q. How does transient mitochondrial inhibition with DDC mitigate post-resuscitation injury in cardiomyocytes?
DDC (1 mM) attenuates ROS bursts during reperfusion by partially blocking electron transport chain (ETC) complexes. In embryonic chick cardiomyocytes, a 15-minute DDC treatment at reperfusion onset reduced cell death from 49.7% to 15.7% by limiting hydroxyl radical formation. Critical considerations include dose-dependent reversibility: prolonged inhibition (>15 min) exacerbates mitochondrial dysfunction .
Q. What methodological challenges arise when using DDC to study gene expression in plant defense responses?
DDC suppresses jasmonic acid (JA) signaling by chelation of metal cofactors required for JA biosynthesis. In Malus domestica, 10 mM DDC reduced MdPR-4 (pathogenesis-related gene) expression by 60% under fungal stress. However, DDC’s broad metal-chelating activity may non-specifically affect other pathways, necessitating RNA-seq or mutant validation to confirm JA-specific effects .
Q. How can DDC stabilize reactive intermediates in drug design studies?
DDC forms stable adducts with electrophilic species (e.g., vinyl sulfones) generated during drug metabolism. In GST-activated alkylating agents, DDC traps transient phosphoramidate mustards, enabling LC/MS characterization of reactive intermediates. This approach requires pH-controlled conditions (pH 7.4–8.0) to optimize adduct stability .
Q. Data Contradictions and Resolution Strategies
Q. Why does DDC only partially inhibit endothelium-dependent contractions in vascular studies?
In rat aortas, 100 mM DDC reduced contractions by ~50% due to incomplete intracellular access and residual SOD activity. Combining DDC with Tiron (a cell-permeable O₂⁻ scavenger) achieved near-complete inhibition, highlighting the need for multi-target approaches in ROS pathway analysis .
Q. How do conflicting results on DDC’s role in pancreatic β-cell protection arise?
DDC’s Zn²⁺-chelating properties may either protect or stress β-cells depending on Zn²⁺ availability. In isolated islets, 5 mM DDC prevented Zn-xanturenic acid toxicity but exacerbated apoptosis in Zn-deficient conditions. Researchers must quantify intracellular Zn²⁺ levels via fluorescence probes (e.g., FluoZin-3) before DDC application .
Q. Methodological Best Practices
- Concentration Optimization : Titrate DDC (0.1–10 mM) to balance efficacy and off-target effects, especially in cell culture .
- Validation : Pair DDC with genetic knockdown (siRNA for SOD1) or alternative inhibitors (e.g., L-NAME for nitric oxide synthase) to confirm mechanistic specificity .
- Metal Chelation Control : Use EDTA or TPEN in parallel to distinguish DDC’s SOD-inhibitory vs. metal-chelating effects .
Properties
IUPAC Name |
diethylcarbamodithioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS2/c1-3-6(4-2)5(7)8/h3-4H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBWSYZSUOEYSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
148-18-5 (hydrochloride salt), 20624-25-3 (hydrochloride salt, trihydrate), 21124-33-4 (ammonium salt), 34464-51-2 (bismuth salt), 3699-30-7 (potassium-salt) | |
Record name | Ditiocarb | |
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DSSTOX Substance ID |
DTXSID3045017 | |
Record name | Ditiocarb | |
Source | EPA DSSTox | |
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Molecular Weight |
149.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147-84-2 | |
Record name | Diethyldithiocarbamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ditiocarb | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ditiocarb | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02520 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Carbamodithioic acid, N,N-diethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ditiocarb | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyldithiocarbamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.184 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DITIOCARB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99Z2744345 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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